2-(2-Chlorophenyl)butanoic acid

Descripción general

Descripción

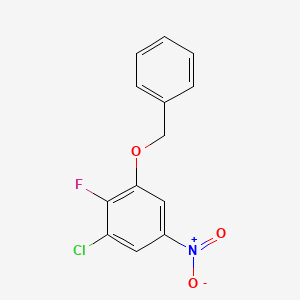

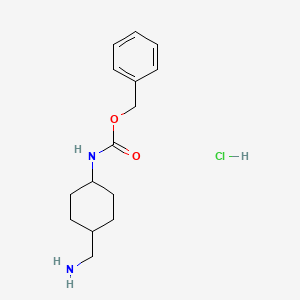

“2-(2-Chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H11ClO2 . It has an average mass of 198.646 Da and a monoisotopic mass of 198.044754 Da .

Synthesis Analysis

The synthesis of this compound has been done in several steps. Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . The oxidation of the synthesized alkene by potassium permanganate gave the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxylic acid group attached to a butane chain, with a chlorophenyl group attached to the second carbon of the butane chain .

Aplicaciones Científicas De Investigación

Crystal Engineering with Gamma Amino Acids

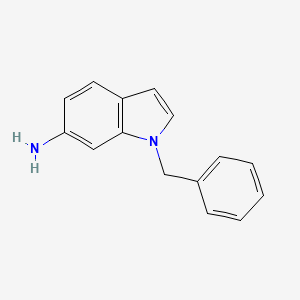

Baclofen, a compound structurally similar to 2-(2-Chlorophenyl)butanoic acid, shows potential in crystal engineering. Research by Báthori and Kilinkissa (2015) delved into the crystal structures formed between baclofen and various acids. The study highlighted the conformation and protonation properties of baclofen, providing insights into the intermolecular interactions in these structures (Báthori & Kilinkissa, 2015).

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives using related butanoic acids has been explored. Wang Miao (2007) discussed synthesizing 5,6-Dihydro-6- methyl-4H- thieno[2,3-b]thiopyrane-4-one-2-sulfonamide, starting from 3-(2-Mercaptothiophene)butanoic acid, which shares a similar structural backbone (Wang Miao, 2007).

Docking and Spectroscopic Studies

Vanasundari et al. (2018) focused on the spectroscopic and structural investigations of butanoic acid derivatives, including vibrational, electronic, and optical studies. This research provides insights into the potential of these compounds in biological and pharmacological applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Herbicide Detection in Soil

A study by Rosales-Conrado et al. (2002) developed a method for determining chlorophenoxy acid herbicides in soil, including derivatives similar to this compound. This approach is crucial for environmental monitoring and understanding the impact of such compounds on ecosystems (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).

Synthesis of Carbon-14 Labeled Compounds

Research on the synthesis of carbon-14 labeled compounds, including butanoic acid derivatives, is significant for studying drug metabolism and environmental fate. Dischino, Banville, and Rémillard (2003) demonstrated this through a radioactive synthesis from 2-bromo[1-14C]acetic acid (Dischino, Banville, & Rémillard, 2003).

Vibrational Assignments and Molecular Docking

The work of Vanasundari et al. (2017) on 4 – [(3, 4 – dichlorophenyl) amino] 2 – methylidene 4 – oxo butanoic acid provides deep insights into its vibrational properties and potential as a nonlinear optical material. Additionally, molecular docking evaluation suggests pharmaceutical applications (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).

Solid-Phase Extraction in Herbicide Analysis

Wells and Yu (2000) discussed solid-phase extraction methods for acidic herbicides, including butanoic acid derivatives. This technique is vital for analyzing environmental samples and assessing the impact of these compounds (Wells & Yu, 2000).

Mecanismo De Acción

Target of Action

The primary target of 2-(2-Chlorophenyl)butanoic acid is the γ-aminobutyric acid type-A (GABA A) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its enhancement of GABA A receptor function. This can lead to increased inhibitory neurotransmission, which could have various effects depending on the specific context within the nervous system .

Análisis Bioquímico

Biochemical Properties

2-(2-Chlorophenyl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to fatty acid-binding proteins, influencing lipid metabolism and transport . These interactions highlight its potential impact on metabolic processes and its utility in studying enzyme inhibition.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the γ-aminobutyric acid type-A (GABAA) receptor . This modulation can lead to changes in gene expression and cellular metabolism. In neuroblastoma cells, this compound enhances GABA-induced currents, indicating its potential role in neuropharmacology . Furthermore, it can influence cell proliferation and apoptosis, making it a valuable tool in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the benzodiazepine recognition site of the GABAA receptor, enhancing its function . This binding interaction is crucial for its anti-epileptic effects. Additionally, this compound can inhibit specific enzymes involved in metabolic pathways, thereby altering the flux of metabolites and affecting cellular function . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by environmental conditions such as pH and temperature . Over extended periods, this compound can undergo hydrolysis, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to enhance GABAergic signaling and exhibit anti-epileptic properties . At higher doses, it can induce toxicity and adverse effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of dose optimization in therapeutic applications and the need for careful monitoring of potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, facilitating their excretion from the body. The involvement of this compound in these pathways underscores its potential impact on drug metabolism and pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with fatty acid-binding proteins, which facilitate its transport across cellular membranes . Additionally, this compound can accumulate in lipid-rich tissues, such as the brain and liver, where it exerts its biological effects . These interactions are crucial for understanding its pharmacokinetics and tissue-specific actions.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been observed to localize in the cytoplasm and mitochondria, where it can affect cellular metabolism and energy production . The presence of specific targeting signals and post-translational modifications may direct this compound to these compartments, influencing its activity and function.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXSYUKBUWEHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501295928 | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188014-56-4 | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188014-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-α-ethylbenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501295928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic Acid](/img/structure/B3112094.png)

![4-{[4-(Acetylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3112098.png)

![(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3112111.png)

![methyl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylate](/img/structure/B3112117.png)